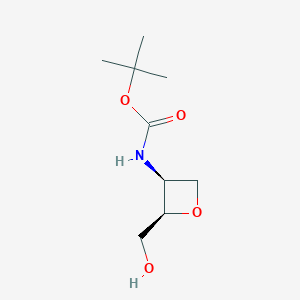![molecular formula C9H11Cl2N5 B8078235 6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B8078235.png)
6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is a chemical compound belonging to the class of triazolo[4,3-b]pyridazines These compounds are characterized by their fused heterocyclic structure, which includes a triazole ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system. Subsequent chlorination and introduction of the pyrrolidin-2-yl group are achieved through specific reaction conditions, often involving the use of chlorinating agents and amines.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization and chromatography, are employed to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: In biological research, 6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is studied for its potential biological activities. It has been investigated for its antitumor properties and its ability to inhibit specific enzymes or receptors.
Medicine: The compound has shown promise in medicinal chemistry, where it is explored for its therapeutic potential. Its derivatives are being evaluated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials.
Mechanism of Action
The mechanism by which 6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: These compounds share a similar fused ring structure but may differ in the substituents attached to the core.
Pyrrolidin-2-yl derivatives: These compounds contain the pyrrolidin-2-yl group but may have different heterocyclic cores.
Uniqueness: 6-Chloro-3-pyrrolidin-2-yl[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is unique due to its specific combination of the chloro and pyrrolidin-2-yl groups on the triazolo[4,3-b]pyridazine core. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
6-chloro-3-pyrrolidin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5.ClH/c10-7-3-4-8-12-13-9(15(8)14-7)6-2-1-5-11-6;/h3-4,6,11H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIQBEUEQZHQOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN=C3N2N=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,3-Benzenediol, 5-[(1E)-2-(3-hydroxyphenyl)ethenyl]-](/img/structure/B8078217.png)
![3-(aminomethyl)-5H-[1,2,4]triazolo[4,3-b]pyridazin-6-one;hydrochloride](/img/structure/B8078231.png)
![6-Benzyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8078249.png)
![6-Ethyl-5-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B8078255.png)

![[(5-amino-1H-1,2,4-triazol-3-yl)sulfinyl]acetonitrile](/img/structure/B8078261.png)
